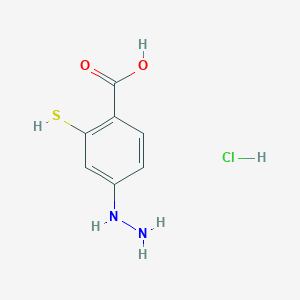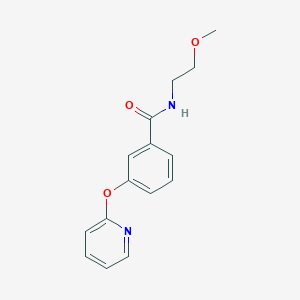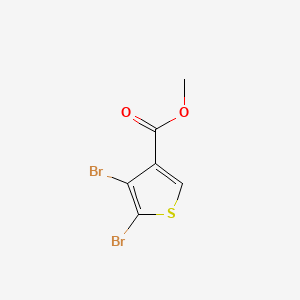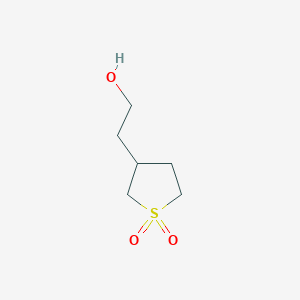
4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride” is a chemical compound. It is a derivative of hydrazinobenzoic acid . The molecular formula of 4-Hydrazinobenzoic acid hydrochloride is C7H9ClN2O2 .
Molecular Structure Analysis
The molecular weight of 4-Hydrazinobenzoic acid hydrochloride is 188.612 Da . The exact structure would require more specific information or advanced analytical techniques to determine.Scientific Research Applications
Synthesis of Heterocyclic Compounds
“4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride” can be used in the synthesis of new heterocyclic compounds . These compounds contain a 1,3-dimethyluracil fragment in combination with dihydrotetrazole, dihydroquinazolinone, and 1,3-benzothiazinone moieties .
Antimicrobial Activities
The synthesized heterocyclic compounds have shown promising antimicrobial activities against some bacterial and fungal strains . This makes “4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride” a valuable compound in the development of new antimicrobial agents.
Antioxidant Activities
In addition to antimicrobial properties, these heterocyclic compounds also exhibit antioxidant activities . Antioxidants are crucial in protecting the body from damage by free radicals, which are harmful byproducts produced by cells.
Synthesis of Dihydrotetrazoles
Dihydrotetrazoles are important bioactive molecules that have many chemical and biological applications . They have been used as antimicrobial, antitubercular, antihypertensive, and anticancer agents .
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives are nitrogen-containing fused heterocycles that form the basic part of many drugs . They have shown anti-diabetic, antiproliferative, and anti-HIV activities .
Synthesis of 1,3-Benzothiazinone Derivatives
1,3-Benzothiazinone derivatives are of particular interest due to their promising biological activity . They have shown anti-cytotoxic, antitumor, antitubercular, antimicrobial, and anti-inflammatory activities . They are also used as corrosion inhibitors .
Ingredient in Mushroom Agaricus Bisporus
“4-Hydrazinyl-2-sulfanylbenzoic acid;hydrochloride” is an ingredient of the mushroom Agaricus bisporus . However, it’s worth noting that it has been found to be carcinogenic to rodents .
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides
This compound can be used in the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides . These compounds have been synthesized by microwave irradiation and their chemical structures were confirmed by 1H NMR, 13 CNMR, and HRMS .
Safety and Hazards
The safety data sheet for 4-Hydrazinobenzoic acid hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
4-hydrazinyl-2-sulfanylbenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c8-9-4-1-2-5(7(10)11)6(12)3-4;/h1-3,9,12H,8H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUOBGONHVHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)S)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene](/img/structure/B2911365.png)
![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)

![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2911372.png)



![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)